N-(3-Methoxyphenyl)acetamide-d4
Description
N-(3-Methoxyphenyl)acetamide-d4 is a deuterated analog of N-(3-Methoxyphenyl)acetamide (phenacetamide), a compound structurally characterized by an acetamide group attached to a 3-methoxyphenyl ring. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, likely in the methyl group of the acetamide moiety (CH3 → CD3) . The deuterated variant is typically employed in pharmacokinetic and metabolic studies to enhance stability and traceability .
Properties
Molecular Formula |
C₉H₇D₄NO₂ |
|---|---|
Molecular Weight |
169.21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Position of Methoxy Group : The 3-methoxy substitution in N-(3-Methoxyphenyl)acetamide is associated with analgesic activity, whereas the 4-methoxy analog lacks reported therapeutic relevance .
- Electron-Withdrawing Groups: Derivatives with NO2 substituents (e.g., in triazole/pyrazole analogs) exhibit reduced acetylcholinesterase (AChE) inhibitory activity compared to Cl or OCH3 groups .
Anti-Angiogenic Activity
- N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k): A structurally distinct compound featuring a 3-methoxyphenyl group demonstrated potent anti-angiogenic effects in HUVEC assays, outperforming Vandetanib in suppressing VEGF-induced angiogenesis .
Acetylcholinesterase (AChE) Inhibition
- 2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide : Exhibited moderate AChE inhibition, with activity influenced by the electron-donating OCH3 group at position 3 .
- N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Primarily acts via COX-2 inhibition, contrasting with the AChE mechanism of methoxyphenyl analogs .
Physicochemical Properties
Deuterated Form Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
